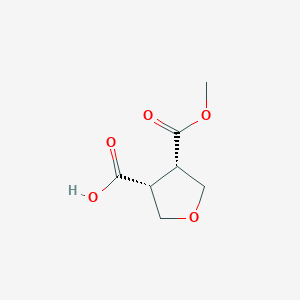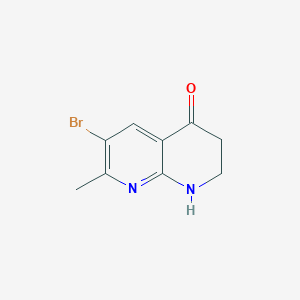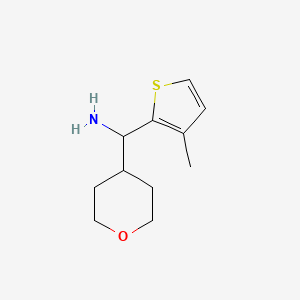
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a thiophene ring substituted with a methyl group and a tetrahydropyran ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-3-methylthiophene with a suitable nucleophile.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where the thiophene derivative reacts with a tetrahydropyran-4-yl halide.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the methanamine group can form hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methylthiophen-2-yl)methanamine: Lacks the tetrahydropyran ring, making it less complex.
(Tetrahydro-2H-pyran-4-yl)methanamine: Lacks the thiophene ring, reducing its potential biological activity.
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: Contains a hydroxyl group instead of an amine group, altering its reactivity.
Uniqueness
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the combination of the thiophene and tetrahydropyran rings, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
(3-methylthiophen-2-yl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C11H17NOS/c1-8-4-7-14-11(8)10(12)9-2-5-13-6-3-9/h4,7,9-10H,2-3,5-6,12H2,1H3 |
InChI Key |
BLCQFZJUJXDCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


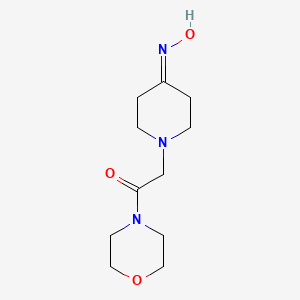
![4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12979088.png)
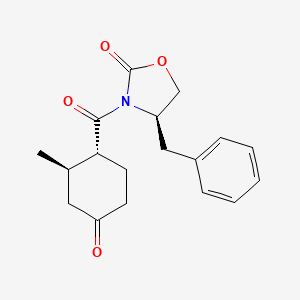
![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)
![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12979109.png)
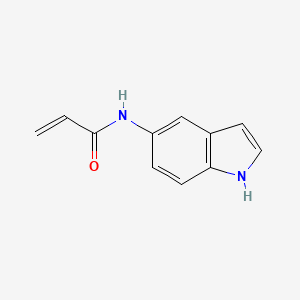
![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)
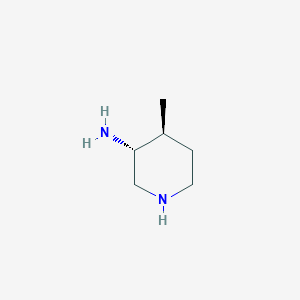
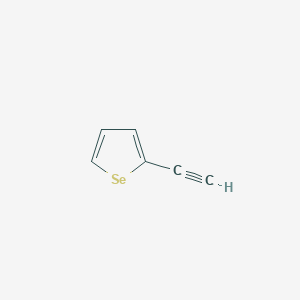

![tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12979133.png)
